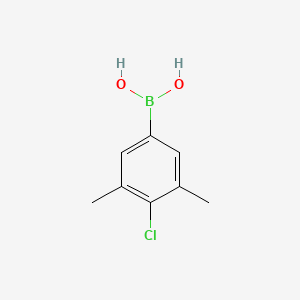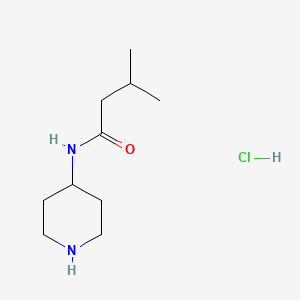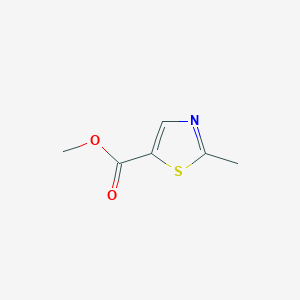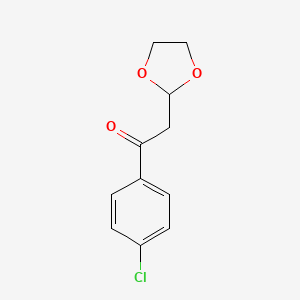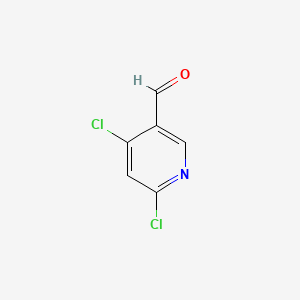
4,6-Dichloronicotinaldehyde
Übersicht
Beschreibung
4,6-Dichloronicotinaldehyde is a chemical compound that is closely related to the structures and properties of compounds like 6-Chloronicotinic acid (6-CNA). Although the specific compound 4,6-Dichloronicotinaldehyde is not directly studied in the provided papers, we can infer some information based on the related structures mentioned. For instance, 6-CNA has been investigated for its solid and solution phase behaviors, which could provide insights into the behavior of similar compounds .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For example, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines includes a double cross-coupling reaction followed by aldol condensation with different aromatic aldehydes . This suggests that the synthesis of 4,6-Dichloronicotinaldehyde could potentially involve similar cross-coupling reactions and condensation steps, although the specific details would depend on the desired functional groups and the starting materials used.
Molecular Structure Analysis
The molecular structure of compounds like 6-CNA has been analyzed using techniques such as Hirshfeld surface analysis to understand intermolecular contacts within the crystal structure . This type of analysis could be applied to 4,6-Dichloronicotinaldehyde to gain insights into its intermolecular interactions and crystal packing, which are important for understanding its solid-state properties.
Chemical Reactions Analysis
The chemical reactions of related compounds can be influenced by various factors, including solvent effects. For instance, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are affected by the solvent, with solvatochromism observed in compounds with electron-donating groups . This indicates that 4,6-Dichloronicotinaldehyde could also exhibit interesting reactivity and interactions with solvents, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-CNA, such as solubility and dipole moment, have been determined and can provide a basis for understanding the properties of 4,6-Dichloronicotinaldehyde . The solubility of 6-CNA in various solvents and its temperature dependence have been described using thermodynamic models, which could be relevant for predicting the solubility behavior of 4,6-Dichloronicotinaldehyde. Additionally, the spontaneous and endothermic nature of the mixing process for 6-CNA could suggest similar properties for 4,6-Dichloronicotinaldehyde when interacting with solvents.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development for Toxic Compounds
Research by Zanardi et al. (2002) developed an analytical method using solid phase extraction and HPLC-MS/MS for determining 4-hydroxy-2-nonenal (4-HNE) in pork products. This compound, related to 4,6-Dichloronicotinaldehyde, is produced from the oxidation of omega-6-polyunsaturated fatty acids and is toxic to mammalian cells at high levels (Zanardi, Jagersma, Ghidini, & Chizzolini, 2002).
Bioactive Marker of Pathophysiological Processes
Žarković (2003) reviewed the biological activities of 4-hydroxynonenal (HNE), a compound related to 4,6-Dichloronicotinaldehyde, emphasizing its role as a marker of oxidative stress and its potential causative role in diseases like Alzheimer's (Žarković, 2003).
Synthesis and Optical Properties of Oligomers
Achelle et al. (2009) studied the synthesis and optical properties of V-shaped 4,6-bis(arylvinyl)pyrimidines, using 4,6-dimethylpyrimidine and aromatic aldehyde, demonstrating their potential as colorimetric and luminescence pH sensors (Achelle, Nouira, Pfaffinger, Ramondenc, Plé, & Rodríguez‐López, 2009).
Photolabile Protecting Group for Aldehydes and Ketones
Lu et al. (2003) researched the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones, demonstrating its utility under simulated physiological conditions (Lu, Fedoryak, Moister, & Dore, 2003).
Eigenschaften
IUPAC Name |
4,6-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYJFAHYRMPRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617056 | |
| Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloronicotinaldehyde | |
CAS RN |
1060811-62-2 | |
| Record name | 4,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

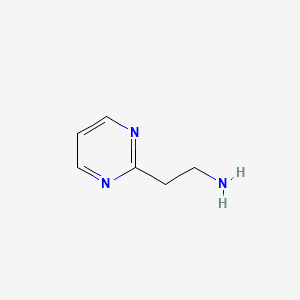

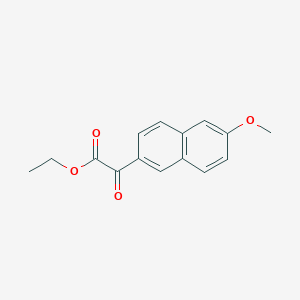
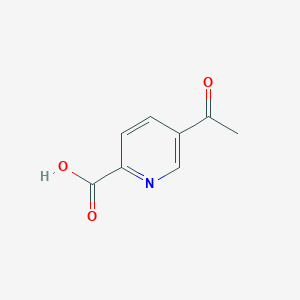
![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)
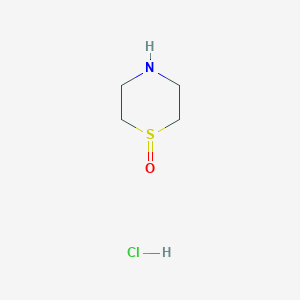
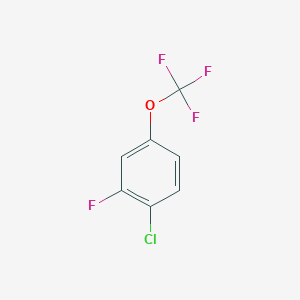
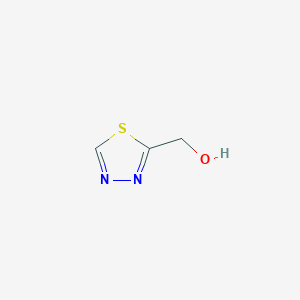
![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)
